3-Hydroxypropane-1-sulfonyl fluoride
Overview
Description
3-Hydroxypropane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C3H7FO3S and a molecular weight of 142.15 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique and diverse properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypropane-1-sulfonyl fluoride can be synthesized through a one-pot synthesis from sulfonates or sulfonic acids . This method involves mild reaction conditions using readily available and easy-to-operate reagents . The process is efficient and facilitates the enrichment of the sulfonyl fluoride library .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using phase transfer catalysts and fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Fluorinating Agents: Such as potassium fluoride (KF) and potassium hydrogen difluoride (KHF2).
Phase Transfer Catalysts: Such as 18-crown-6-ether in acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, these reactions yield various sulfonyl fluoride derivatives .
Scientific Research Applications
3-Hydroxypropane-1-sulfonyl fluoride has found applications in several scientific research fields, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound serves as a reactive probe for studying protein interactions and enzyme mechanisms.
Drug Discovery: It is utilized in the development of novel pharmaceuticals due to its unique reactivity and stability.
Materials Science: The compound is employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxypropane-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride electrophile . This compound can form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity . The molecular targets and pathways involved include active-site amino acids in enzymes, which can be inactivated through covalent modification .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A commonly used serine protease inhibitor.
Sulfuryl Fluoride (SO2F2): Utilized as a fluorosulfonylating reagent.
Uniqueness
3-Hydroxypropane-1-sulfonyl fluoride is unique due to its combination of a hydroxyl group and a sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-hydroxypropane-1-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKNVFKAXCNTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290625 | |
Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-26-1 | |
Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.